N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14814862
Molecular Formula: C21H18ClN3O2
Molecular Weight: 379.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClN3O2 |
|---|---|
| Molecular Weight | 379.8 g/mol |
| IUPAC Name | N-[2-(6-chloroindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H18ClN3O2/c1-24-13-18(16-4-2-3-5-17(16)21(24)27)20(26)23-9-11-25-10-8-14-6-7-15(22)12-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,26) |
| Standard InChI Key | BOSYROSMGJLJQK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Introduction
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry due to its structural features. The molecule combines an indole moiety with a dihydroisoquinoline scaffold, both of which are known for their biological activity. This article provides a detailed exploration of the compound's structure, properties, and potential applications.
Synthesis
The synthesis of N-[2-(6-chloroindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide involves:
-
Preparation of the indole precursor: Starting with 6-chloroindole, functionalization at the nitrogen position with a suitable ethyl linker.
-
Formation of the dihydroisoquinoline scaffold: Through cyclization reactions involving methyl-substituted isoquinoline derivatives.
-
Amide bond formation: Coupling the indole derivative with the isoquinoline carboxylic acid using coupling agents like EDC or DCC.
Safety and Toxicity
| Parameter | Details |
|---|---|
| Acute Toxicity | Data not available |
| Skin Irritation Potential | Possible due to chloro group |
| Eye Irritation Potential | Likely based on related compounds |
Computational Studies
Molecular docking studies can be employed to predict binding affinity towards biological targets such as kinases or receptors involved in cancer progression or microbial survival.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume